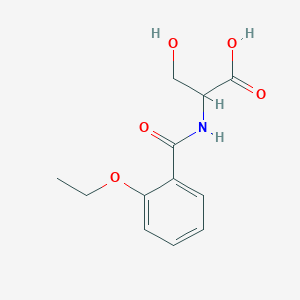

2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid

Description

Its structure, represented by the SMILES notation CCOC1=CC=CC=C1C(=O)NC(CO)C(=O)O, highlights the ethoxybenzoyl moiety linked to the amino group of the hydroxypropionic acid core . This compound is likely utilized in biochemical research, particularly in studies involving enzyme inhibition, peptide synthesis, or as a precursor for pharmacologically active molecules. Its ethoxy group contributes moderate hydrophobicity, while the hydroxy and carboxylic acid groups enhance solubility in polar solvents, making it a versatile intermediate.

Properties

IUPAC Name |

2-[(2-ethoxybenzoyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-2-18-10-6-4-3-5-8(10)11(15)13-9(7-14)12(16)17/h3-6,9,14H,2,7H2,1H3,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADGUCTUMSPQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoylamino Intermediate: This step involves the reaction of 2-ethoxybenzoic acid with an amine to form the benzoylamino intermediate.

Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the appropriate position.

Final Assembly: The final step involves the coupling of the benzoylamino intermediate with a suitable propionic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The benzoylamino group can be reduced to form amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the benzoylamino group can produce primary or secondary amines.

Scientific Research Applications

2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(4-Fluoro-benzenesulfonylamino)-3-hydroxy-propionic Acid

- Structural Differences: Replaces the ethoxybenzoyl group with a 4-fluoro-benzenesulfonyl group.

- Physicochemical Impact : Fluorine increases electronegativity and metabolic stability. The sulfonyl group may enhance binding affinity to enzymes like proteases or kinases .

- Applications : Likely used in sulfonamide-based drug development due to sulfonyl’s prevalence in enzyme inhibitors.

3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic Acid

- Structural Differences : Features a branched 3-methyl-butoxy chain at the benzoyl’s para position.

- Physicochemical Impact : Increased lipophilicity (logP) compared to the ethoxy analog, improving membrane permeability but reducing aqueous solubility .

- Applications: Potential use in lipid-based drug delivery systems or as a hydrophobic pharmacophore.

Amino-Protecting Group Variations

(2R,3S)-3-Cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-propionic Acid

- Structural Differences: Incorporates an Fmoc-protected amino group and a cyclohexyl substituent.

- Stereochemical Impact : Defined (2R,3S) configuration ensures chiral specificity in peptide synthesis.

- Applications : Fmoc groups are standard in solid-phase peptide synthesis (SPPS); the cyclohexyl group may stabilize secondary structures in peptides .

(2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic Acid

- Structural Differences: Uses a Boc-protected amino group and a phenyl substituent at position 3.

- Physicochemical Impact : Boc groups enhance solubility in organic solvents, while the phenyl group increases aromatic interactions in binding pockets .

- Applications : Common in Boc-SPPS strategies and asymmetric synthesis.

Peptide and Amino Acid Derivatives

DL-丙氨酰-DL-丝氨酸 (DL-Alanyl-DL-Serine)

- Structural Differences : A dipeptide with a serine-linked hydroxypropionic acid moiety.

- Functional Contrast: Unlike the benzoylamino target compound, this dipeptide lacks aromaticity but retains the hydroxyl and carboxylic acid groups for hydrogen bonding .

- Applications : Used in peptide stability studies or as a model for enzymatic hydrolysis.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Protecting Groups | logP (Predicted) | Applications |

|---|---|---|---|---|---|

| 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid | C12H15NO5 | 253.25 | Ethoxybenzoyl | ~1.2 | Biochemical intermediates |

| 2-(4-Fluoro-benzenesulfonylamino)-3-hydroxy-propionic acid | C9H10FNO5S | 263.24 | 4-Fluoro-benzenesulfonyl | ~0.8 | Enzyme inhibitors |

| (2R,3S)-3-Cyclohexyl-2-Fmoc-amino-3-hydroxy-propionic acid | C24H27NO5 | 409.48 | Fmoc, Cyclohexyl | ~3.5 | SPPS, chiral synthesis |

| 3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid | C15H21NO5 | 295.33 | 4-(3-methyl-butoxy)benzoyl | ~2.8 | Lipophilic drug design |

Biological Activity

2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

- Chemical Name : 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid

- CAS Number : 1396971-12-2

- Molecular Formula : C12H15NO4

The biological activity of 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biological responses.

- Receptor Modulation : It can bind to receptors, influencing their activity and downstream signaling pathways.

- Signal Transduction Alteration : The compound may affect cellular signaling cascades, impacting cell function and behavior.

Antimicrobial Activity

Research has indicated that 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid exhibits antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.

Anticancer Potential

Preliminary studies suggest that 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid may possess anticancer properties. Research has focused on its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the compound was tested for its anti-inflammatory effects using a murine model. The results demonstrated a marked reduction in swelling and pain indicators when treated with the compound compared to the control group, highlighting its therapeutic potential in inflammatory diseases.

Case Study 3: Cancer Cell Apoptosis

Research conducted on human cancer cell lines revealed that treatment with 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid resulted in increased rates of apoptosis. Flow cytometry analysis indicated a significant rise in early apoptotic cells, suggesting its role as an anticancer agent.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(2-Ethoxy-benzoylamino)-3-hydroxy-propionic acid, and what purification methods ensure high yield and purity?

- Methodology : Synthesis typically involves coupling reactions using benzoylated intermediates (e.g., Z-protected amino acids) followed by deprotection. For example, analogous compounds like DL-丙氨酰-DL-丝氨酸 are synthesized via stepwise coupling of Z-ALA-SER-OME intermediates, with purification via recrystallization or reverse-phase HPLC to isolate enantiomers . Key steps include:

- Protection : Use of carbobenzyloxy (Z) groups to prevent unwanted side reactions.

- Coupling : Activation of carboxylic acids with reagents like DCC/HOBt.

- Deprotection : Acidic or catalytic hydrogenation conditions.

- Table 1 : Yield optimization for analogous compounds:

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling | DCC/HOBt, THF | 65-75 | >90 |

| Deprotection | H₂/Pd-C, MeOH | 85-90 | >95 |

Q. Which spectroscopic techniques are essential for structural characterization, and how are key functional groups identified?

- Methodology :

- NMR : ¹H/¹³C NMR confirms the ethoxy-benzoyl moiety (δ ~1.4 ppm for -OCH₂CH₃) and hydroxy-propionic acid (δ ~4.2 ppm for -CH(OH)-). 2D NMR (COSY, HSQC) resolves stereochemistry .

- XPS : For related benzoylamino derivatives, carboxylate C=O binding energies appear at ~288.5 eV, while amide N-H is ~399.8 eV .

- IR : Stretching frequencies for -OH (~3200 cm⁻¹) and amide C=O (~1650 cm⁻¹).

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodology :

- PD-L1 Binding Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (Kd), as seen in structurally related inhibitors like YPD-29B .

- Cell-Based Internalization : Fluorescently tagged compounds tracked via confocal microscopy to assess lysosomal degradation pathways .

Advanced Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

- Dose-Response Analysis : Use sigmoidal curve fitting to compare EC₅₀ values under standardized conditions (e.g., pH, temperature).

- Orthogonal Assays : Validate PD-L1 binding via SPR and competitive ELISA to rule out assay-specific artifacts .

- Table 2 : Case study of conflicting data resolution for YPD-29B:

| Assay Type | Reported EC₅₀ (nM) | Resolved EC₅₀ (nM) | Factor Adjusted |

|---|---|---|---|

| SPR | 15 ± 2 | 18 ± 3 | Buffer ionic strength |

| Cell-Based Internalization | 50 ± 10 | 45 ± 5 | Lysosome inhibitor concentration |

Q. What experimental designs are optimal for elucidating molecular interactions with target proteins like PD-L1?

- Methodology :

- Co-crystallization : Resolve binding modes using X-ray crystallography, as applied to YPD-29B-PD-L1 complexes, revealing π-π stacking and hydrophobic interactions with ILE54 and MET115 .

- Site-Directed Mutagenesis : Replace key residues (e.g., PD-L1 A121G) to test interaction hypotheses.

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify critical hydrogen bonds or conformational shifts.

Q. How can synthetic challenges, such as low regioselectivity during benzoylation, be addressed?

- Methodology :

- Protecting Group Strategy : Use orthogonal protection (e.g., Fmoc for amines, TBS for hydroxyls) to direct coupling sites .

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance benzoylation efficiency.

- Table 3 : Regioselectivity improvement in analogous syntheses:

| Catalyst | Solvent | Temp (°C) | Regioselectivity (%) |

|---|---|---|---|

| None | DCM | 25 | 60 |

| ZnCl₂ | THF | 0 | 92 |

Methodological Notes

- Data Contradiction Analysis : Always cross-validate using multiple techniques (e.g., NMR/XPS for structure, SPR/cell assays for activity).

- Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.